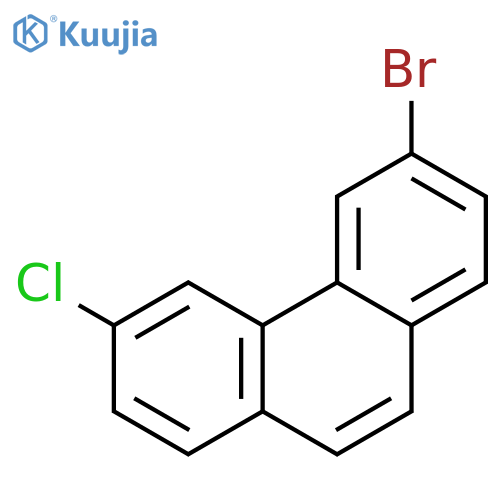

Cas no 892550-44-6 (3-bromo-6-chlorophenanthrene)

3-ブロモ-6-クロロフェナントレンは、芳香族多環式炭化水素の一種であり、フェナントレン骨格にブロモ基とクロロ基がそれぞれ3位と6位に導入された構造を有する。この化合物は有機合成中間体としての有用性が高く、特に医薬品や機能性材料の開発において重要な役割を果たします。ハロゲン置換基の位置特異性により、選択的な反応性を示し、さらに複雑な分子構造の構築が可能です。また、優れた熱安定性と化学的安定性を備えており、様々な反応条件下での利用が期待されます。

3-bromo-6-chlorophenanthrene structure

商品名:3-bromo-6-chlorophenanthrene

3-bromo-6-chlorophenanthrene 化学的及び物理的性質

名前と識別子

-

- 3-bromo-6-chlorophenanthrene

- SY302410

- 892550-44-6

- SCHEMBL1758210

- MFCD20485245

- DJOHXCUADXQGGW-UHFFFAOYSA-N

- DA-01446

-

- インチ: InChI=1S/C14H8BrCl/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)13(9)7-11/h1-8H

- InChIKey: DJOHXCUADXQGGW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 289.94979Da

- どういたいしつりょう: 289.94979Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 5.7

3-bromo-6-chlorophenanthrene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1723792-1g |

3-Bromo-6-chlorophenanthrene |

892550-44-6 | 98% | 1g |

¥21994.00 | 2024-04-26 |

3-bromo-6-chlorophenanthrene 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

892550-44-6 (3-bromo-6-chlorophenanthrene) 関連製品

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量